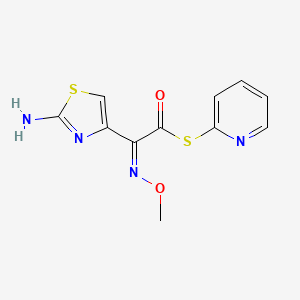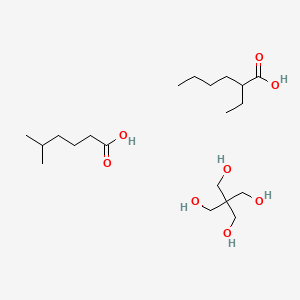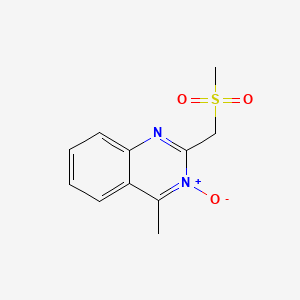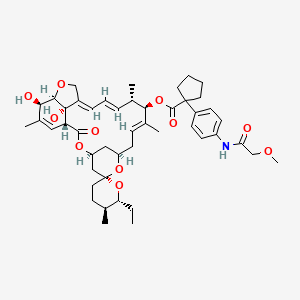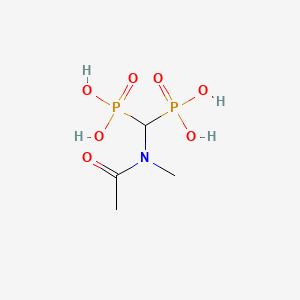
Zinc bisulfite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc bisulfite is an inorganic compound with the chemical formula Zn(HSO₃)₂. It is known for its reducing properties and is commonly used in various industrial and chemical processes. The compound is typically found in solution form and is recognized for its ability to react with oxidizing agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Zinc bisulfite can be synthesized by reacting zinc oxide or zinc hydroxide with sulfur dioxide in an aqueous medium. The reaction typically proceeds as follows: [ \text{ZnO} + \text{SO}_2 + \text{H}_2\text{O} \rightarrow \text{Zn(HSO}_3\text{)}_2 ]
Industrial Production Methods: In industrial settings, this compound is produced by passing sulfur dioxide gas through a suspension of zinc oxide in water. The reaction is carried out under controlled conditions to ensure the complete dissolution of zinc oxide and the formation of this compound.
Types of Reactions:
Oxidation: this compound acts as a reducing agent and can be oxidized to zinc sulfate.
Reduction: It can reduce various oxidizing agents, including chlorine and bromine.
Substitution: this compound can undergo substitution reactions with other sulfite compounds.
Common Reagents and Conditions:
Oxidizing Agents: Chlorine, bromine, and other halogens.
Reaction Conditions: Typically carried out in aqueous solutions at room temperature.
Major Products Formed:
Oxidation: Zinc sulfate (ZnSO₄)
Reduction: Sulfur dioxide (SO₂) and water (H₂O)
Aplicaciones Científicas De Investigación
Zinc bisulfite has a wide range of applications in scientific research, including:
Chemistry: Used as a reducing agent in various chemical reactions.
Biology: Employed in the study of DNA methylation through bisulfite sequencing.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in water treatment processes and as a preservative in the food industry.
Mecanismo De Acción
The mechanism of action of zinc bisulfite involves its ability to donate electrons, thereby reducing other compounds. This property makes it an effective reducing agent. In biological systems, this compound can interact with nucleic acids and proteins, leading to various biochemical effects.
Comparación Con Compuestos Similares
- Sodium bisulfite (NaHSO₃)
- Potassium bisulfite (KHSO₃)
- Calcium bisulfite (Ca(HSO₃)₂)
Comparison: Zinc bisulfite is unique due to its specific reactivity with zinc ions, which can enhance its reducing properties compared to other bisulfite compounds. Additionally, this compound’s applications in industrial and biological settings are distinct, making it a valuable compound in various fields.
Propiedades
Número CAS |
15457-98-4 |
|---|---|
Fórmula molecular |
Zn(HSO3)2 H2O6S2Zn |
Peso molecular |
227.5 g/mol |
Nombre IUPAC |
zinc;hydrogen sulfite |
InChI |
InChI=1S/2H2O3S.Zn/c2*1-4(2)3;/h2*(H2,1,2,3);/q;;+2/p-2 |
Clave InChI |
ZTUVUXVSZXNSCL-UHFFFAOYSA-L |
SMILES canónico |
OS(=O)[O-].OS(=O)[O-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


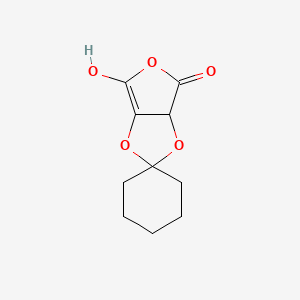
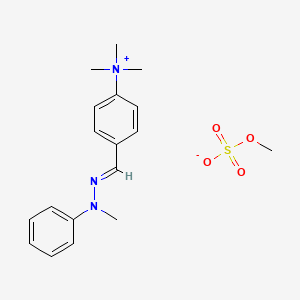
![N,N'-[Ethylenebis(iminoethylene)]bis(dodecanamide)](/img/structure/B12676353.png)
